molecular formula C18H15ClN2S B2963235 2-[(4-Chlorophenyl)methyl]-4-(prop-2-enylthio)quinazoline CAS No. 303149-30-6

2-[(4-Chlorophenyl)methyl]-4-(prop-2-enylthio)quinazoline

Cat. No. B2963235
CAS RN: 303149-30-6
M. Wt: 326.84
InChI Key: KEGKAJWCHFXPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorophenyl)methyl]-4-(prop-2-enylthio)quinazoline is a chemical compound with the following structural formula: . It belongs to the class of indole derivatives, which have been studied for their diverse biological activities .


Synthesis Analysis

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been found to exhibit significant anticancer activity . They can interfere with the growth of cancer cells and have been studied for their potential use in cancer therapies.

Anti-Inflammatory Activity

These compounds have also shown anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation.

Antibacterial Activity

Quinazoline derivatives have demonstrated antibacterial activity . They could be used in the development of new antibiotics to combat bacterial infections.

Antioxidant Activity

These compounds have been found to possess antioxidant properties . This means they could potentially be used in treatments for conditions caused by oxidative stress.

Antifungal Activity

Quinazoline derivatives have shown antifungal properties . They could be used in the treatment of fungal infections.

Antiviral Activity

These compounds have demonstrated antiviral activity . They could potentially be used in the treatment of viral infections.

Antidiabetic Activity

Quinazoline derivatives have been found to exhibit antidiabetic properties . They could potentially be used in the management of diabetes.

Anti-Hypertensive Activity

These compounds have shown anti-hypertensive properties . They could potentially be used in the treatment of high blood pressure.

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-prop-2-enylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2S/c1-2-11-22-18-15-5-3-4-6-16(15)20-17(21-18)12-13-7-9-14(19)10-8-13/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGKAJWCHFXPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)methyl]-4-(prop-2-enylthio)quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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